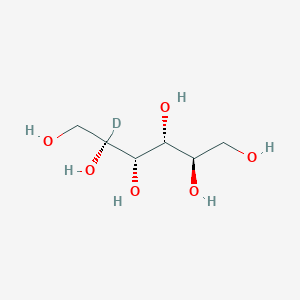
D-Glucitol-2-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol-2-d, also known as D-Glucitol-2-deuterium, is a deuterated derivative of D-glucitol. It is a stable, colorless, and odorless crystalline solid. This compound is highly soluble in water but insoluble in non-polar solvents like ether or alcohol. This compound is primarily used in chemical research and analysis, particularly in nuclear magnetic resonance (NMR) experiments as an internal standard .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucitol-2-d can be synthesized by reacting D-glucose-aldehyde with deuterium oxide (D2O). The reaction typically requires specific conditions such as controlled temperature and reaction time to achieve high purity .
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of D-glucose with deuterium oxide under optimized conditions to ensure maximum yield and purity. The process is carefully monitored to maintain the integrity of the deuterium incorporation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: Substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
D-Glucitol-2-d has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the transformation of compounds within biological systems.
Medicine: Utilized in the development of deuterated drugs for improved pharmacokinetics and reduced side effects.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of D-Glucitol-2-d involves its incorporation into chemical reactions as a deuterated analog of D-glucitol. The presence of deuterium affects the reaction kinetics and pathways, providing valuable insights into reaction mechanisms. In biological systems, it can be used to study metabolic pathways by tracing the incorporation and transformation of deuterated compounds .
Comparación Con Compuestos Similares
D-Glucitol (Sorbitol): A non-deuterated analog with similar chemical properties but without the deuterium incorporation.
Mannitol: Another sugar alcohol with similar structure but different stereochemistry.
Lactitol: A sugar alcohol derived from lactose with different applications
Uniqueness: D-Glucitol-2-d is unique due to its deuterium incorporation, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium provides distinct advantages in tracing and analyzing chemical and biological processes .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D/t3-,4+,5+,6+/m0 |
Clave InChI |
FBPFZTCFMRRESA-KFIALCPXSA-N |
SMILES isomérico |
[2H][C@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


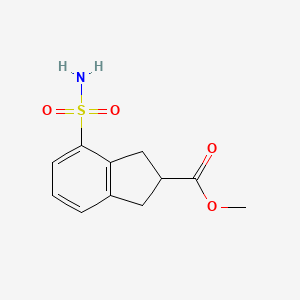
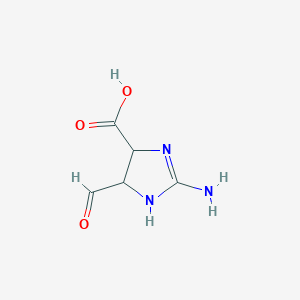
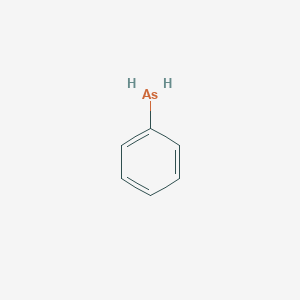
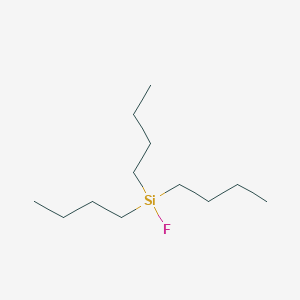
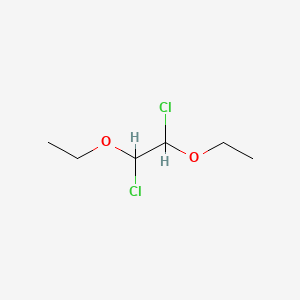
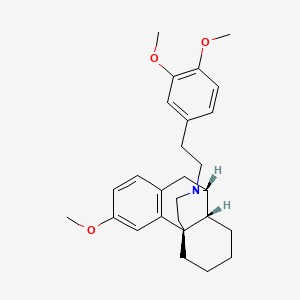
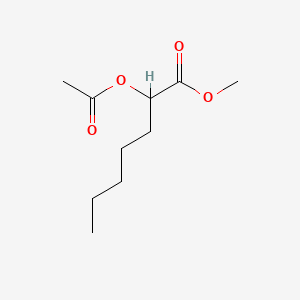
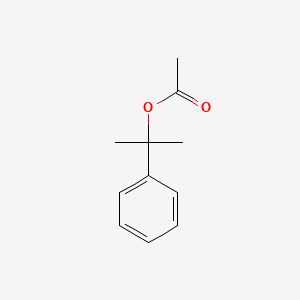
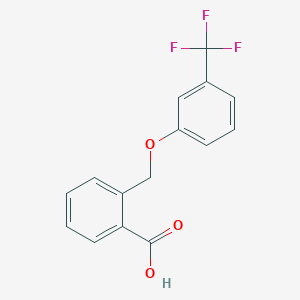
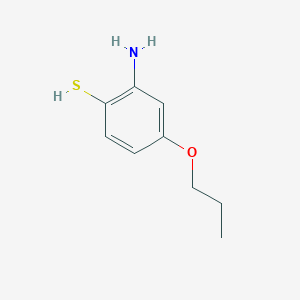
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
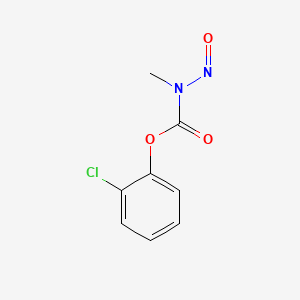
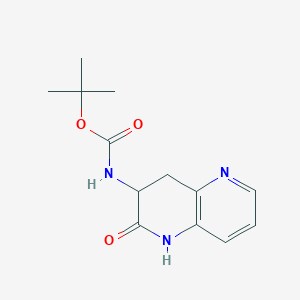
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)
